1-(2-chlorobenzyl)-4-cyclopentylpiperazine
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-cyclopentylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2/c17-16-8-4-1-5-14(16)13-18-9-11-19(12-10-18)15-6-2-3-7-15/h1,4-5,8,15H,2-3,6-7,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPQSOOPOAYUJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-4-cyclopentylpiperazine typically involves the reaction of 2-chlorobenzyl chloride with 4-cyclopentylpiperazine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at a temperature range of 0-50°C.
Industrial Production Methods
On an industrial scale, the production of 1-(2-chlorobenzyl)-4-cyclopentylpiperazine can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-4-cyclopentylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs of 1-(2-chlorobenzyl)-4-cyclopentylpiperazine, emphasizing differences in substituents and their implications:
Pharmacological and Physicochemical Properties
- Enzyme Inhibition : Compounds like 1-(2-chlorobenzyl)-4-methylpiperazine (17) exhibit selective inhibition of cytochrome P450 enzymes, suggesting that the 2-chlorobenzyl group may contribute to binding affinity in enzyme-active sites . The cyclopentyl substituent in the target compound could further modulate steric interactions compared to smaller alkyl groups.
- Antioxidant and Antimicrobial Activity : Halogenated piperazines, such as those with 2-chlorophenyl or 4-chlorobenzyl groups, demonstrate enhanced antioxidant properties due to electron-withdrawing effects of chlorine, which stabilize radical intermediates .
- Psychoactive Potential: Analogs like MT-45 (with a cyclohexyl group) are known for opioid-like effects, indicating that bulky N4 substituents may influence receptor binding in the central nervous system . The cyclopentyl group in the target compound might confer similar properties but with altered pharmacokinetics.
Key Research Findings
- Substituent Position Effects: Moving the chlorine from the para to ortho position (e.g., 4-chlorobenzyl vs.
- Role of N4 Substituents : Bulky groups (e.g., cyclopentyl, cyclohexyl) enhance lipophilicity, which correlates with blood-brain barrier penetration and CNS activity .
- Halogen Interactions : Chlorine atoms in benzyl or phenyl groups improve metabolic stability and binding affinity through hydrophobic and halogen-bonding interactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-chlorobenzyl)-4-cyclopentylpiperazine, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzyl chloride derivatives (e.g., 2-chlorobenzyl chloride) react with cyclopentylpiperazine precursors in organic solvents like ethanol or toluene under reflux. Catalysts such as triethylamine may enhance reaction efficiency. Optimization focuses on solvent polarity, temperature (60–90°C), and stoichiometric ratios to achieve yields >75% .
Q. Which analytical techniques confirm the structural integrity of 1-(2-chlorobenzyl)-4-cyclopentylpiperazine post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves substituent positions on the piperazine and cyclopentyl rings. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~550 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peaks via ESI-MS). High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis to minimize inhalation risks. Wear nitrile gloves and lab coats to prevent skin contact. In case of exposure, rinse affected areas with water for 15 minutes and consult safety data sheets (SDS) for specific first-aid measures. Store the compound in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, ring size) impact receptor selectivity in pharmacological studies?
- Methodological Answer : Replace the 2-chlorobenzyl group with fluorinated or methylthio analogs to study steric and electronic effects on receptor binding. For example, fluorination may enhance blood-brain barrier penetration, while bulkier substituents (e.g., 4-methylsulfanylbenzyl) reduce off-target interactions. Radioligand binding assays (e.g., using ³H-labeled analogs) quantify affinity shifts for receptors like serotonin 5-HT₁A .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, ligand concentrations). Cross-validate results using orthogonal methods:
- Compare in vitro enzyme inhibition (e.g., CYP450 isoforms) with ex vivo tissue models.
- Replicate studies under standardized conditions (pH 7.4, 37°C) with internal controls (e.g., known inhibitors).
- Use meta-analysis to identify trends across datasets .
Q. How can computational modeling predict interactions with cytochrome P450 enzymes (e.g., CYP2D6)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates ligand-enzyme binding. Input the compound’s 3D structure (optimized via DFT calculations) into CYP2D6 crystal structures (PDB ID: 3QM4). Analyze binding energies and key residues (e.g., Phe120, Asp301). Validate predictions with in vitro metabolism assays using human liver microsomes .
Q. What experimental designs optimize the compound’s pharmacokinetic profile while minimizing toxicity?
- Methodological Answer :
- ADME Studies : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation).
- Toxicity Screening : Use zebrafish embryos for rapid hepatotoxicity assessment. Monitor ALT/AST levels in rodent models.
- Structural Optimization : Introduce polar groups (e.g., hydroxyl) to reduce logP values and mitigate hepatic accumulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
